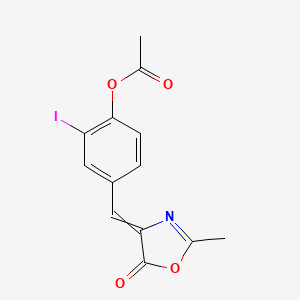
4-(4-Acetoxy-3-iodobenzal)-2-methyl-5-oxazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Acetoxy-3-iodobenzal)-2-methyl-5-oxazolone, also known as this compound, is a useful research compound. Its molecular formula is C₁₃H₁₀INO₄ and its molecular weight is 371.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(4-Acetoxy-3-iodobenzal)-2-methyl-5-oxazolone, known by its CAS number 91719-58-3, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
The molecular formula of this compound is C13H10INO4, with a molecular weight of 371.13 g/mol. The compound features an oxazolone ring, which is known for its reactivity and potential pharmacological applications.
Synthesis
The synthesis of this compound involves the condensation of 4-acetoxy-3-iodobenzaldehyde with 2-methyl-5-oxazolone. The reaction typically requires controlled conditions to achieve optimal yields and purity. Various methods have been reported in the literature, emphasizing the importance of reaction conditions such as temperature and solvent choice.
Antimicrobial Properties
Research indicates that compounds containing oxazolone moieties exhibit significant antimicrobial activity. A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of similar oxazolones against various bacterial strains, suggesting that this compound may possess comparable properties .
Cytotoxicity
Cytotoxic assays have been conducted to evaluate the effects of this compound on cancer cell lines. Preliminary results indicate that it may inhibit cell proliferation in certain types of cancer cells, although further research is needed to elucidate the mechanisms involved. A study noted that compounds with structural similarities showed promising results in cytotoxicity tests against human cancer cell lines .
The mechanism by which this compound exerts its biological effects is not yet fully understood. However, it is hypothesized that the compound may interact with specific biological targets, potentially influencing pathways related to apoptosis and cell cycle regulation.
Case Studies
Properties
IUPAC Name |
[2-iodo-4-[(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO4/c1-7-15-11(13(17)18-7)6-9-3-4-12(10(14)5-9)19-8(2)16/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQDZWVIFZXAMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC(=C(C=C2)OC(=O)C)I)C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














